Elagolix sodium
Overview
Description
Elagolix sodium is the first marketed orally active non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) for the management of hormone-dependent diseases, such as endometriosis and uterine fibroids . It is used to manage moderate to severe pain caused by endometriosis .
Synthesis Analysis
Elagolix sodium salt was synthesized through a detailed NMR investigation, which allowed the complete assignment of the 1H, 13C, and 15N NMR signals . The synthetic intermediates of Elagolix sodium were also thoroughly analyzed .Molecular Structure Analysis
Elagolix sodium has a complex molecular structure. A thorough NMR analysis of this drug, together with its synthetic intermediates, allowed the complete assignment of the 1H, 13C, and 15N NMR signals .Chemical Reactions Analysis
Elagolix sodium was exposed to forced degradation (acid, base, neutral, oxidative, thermal, and photolytic) as per International Council for Harmonisation guidelines . The structure characterization of Elagolix sodium and its degradants was described in the study .Physical And Chemical Properties Analysis
Elagolix sodium is a non-peptide, orally bioavailable small molecule, amorphous solid that is freely soluble in water . Its molecular weight is 653.6 g/mol .Scientific Research Applications
Modulation of Hormonal Concentrations : Elagolix administration modulates gonadotropin and ovarian hormone concentrations, showing partial suppression at lower doses and nearly full suppression at higher doses (Ng, Chwalisz, Carter, & Klein, 2017).
Treatment of Reproductive Disorders : It's under development for treating reproductive hormone-dependent disorders in women, including endometriosis pain management (Lamb, 2018).
Suppression of Reproductive Endocrine Axis : Elagolix, a nonpeptide GnRH antagonist, effectively suppresses the reproductive endocrine axis in premenopausal women (Struthers et al., 2009).
Efficacy in Endometriosis Treatment : The drug is being developed for endometriosis-associated symptoms, showing efficacy in reducing pain associated with the condition (Perricos & Wenzl, 2017).
Management of Endometriosis-Associated Pain and Heavy Menstrual Bleeding : Elagolix is indicated for managing endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids (Polepally et al., 2020).
Improvement in Endometriosis-Related Pain : Clinical trials have demonstrated its safety and efficacy in improving endometriosis-related pain (Ezzati & Carr, 2015).
Reduction in Fatigue Levels : Elagolix significantly reduces fatigue levels in women with moderate to severe endometriosis-related pain (Surrey et al., 2019).
Effect on Bone Mineral Density : Predicted change in lumbar spine bone mineral density is minimal with long-term use (Stodtmann et al., 2021).
Drug-Drug Interaction Potential : Elagolix is a moderate inducer of CYP3A4 and a P-gp inhibitor, indicating potential drug-drug interactions (Chiney et al., 2019).
Clinical Pharmacology in Endometriosis Management : Elagolix is effective in managing moderate to severe pain associated with endometriosis at approved dosages (Shebley et al., 2019).
Long-Term Impact on Bone Health : Elagolix has a minimal impact on long-term risk of fracture and reaching risk-based treatment thresholds in premenopausal women with endometriosis (Kilpatrick et al., 2020).
Stability and Degradation Products : Elagolix sodium is stable under various conditions, with specific degradation products identified under oxidative stress (Kotha et al., 2022).
Ovulation Suppression : It suppresses ovulation in a dose-dependent manner, particularly at 300 mg twice daily (Archer et al., 2020).
Effect on Bone Mineral Density : Predicted decrease in bone mineral density with 24 months of dosing at 150 mg once daily (Suleiman et al., 2020).
Safety Profile : Elagolix has demonstrated a generally acceptable safety profile for up to 24 weeks of treatment (Ács et al., 2015).
Drug Interaction with Hormonal Therapy : No dose adjustments are required when co-administered with oral or transdermal low-dose hormonal therapy (Nader et al., 2020).
LC-MS Compatible Chromatographic Method : A specific method for quantification of organic impurities of Elagolix sodium in tablet dosage forms (Desai, Prajapati, & Chokshi, 2023).
Degradation Behaviors : Elagolix sodium's degradation behaviors are related to specific chemical groups in its structure (Zhong et al., 2022).
Effect of Demographics on Dose Selection : Elagolix dose selection is not determined by patient demographics, baseline, or disease severity in endometriosis (Winzenborg et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYGXRQUFSRDCH-UQIIZPHYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F5N3NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003247 | |
Record name | Elagolix sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elagolix sodium | |
CAS RN |
832720-36-2 | |
Record name | Elagolix sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elagolix sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELAGOLIX SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948VUI423 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.